5-[(3-Methylphenoxy)methyl]-3-[4-(1-pyrrolyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
5-[(3-methylphenoxy)methyl]-3-[4-(1-pyrrolyl)phenyl]-1,2,4-oxadiazole is a member of pyrroles.
Scientific Research Applications
Computational and Pharmacological Potential
5-[(3-Methylphenoxy)methyl]-3-[4-(1-pyrrolyl)phenyl]-1,2,4-oxadiazole and similar derivatives have been computationally and pharmacologically evaluated for various applications. These derivatives have shown promise in toxicity assessment, tumor inhibition, antioxidant properties, analgesic, and anti-inflammatory actions. For instance, certain compounds demonstrated moderate inhibitory effects in all assays and possessed good affinity for cyclooxygenase-2 (COX-2) and 5-lypoxygenase (5-LOX), correlating to their analgesic and anti-inflammatory effects (Faheem, 2018).
Synthesis and Characterization
These oxadiazole derivatives have been synthesized and characterized, showing potent analgesic and anti-inflammatory activities in rodent models. The process involves the reaction of starting materials like 4-chloro-m-cresol with ethyl chloroacetate, yielding various oxadiazole derivatives. These compounds are then analyzed using techniques like infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectroscopy (Dewangan et al., 2015).
Antitubercular Agents
Another significant application is in the synthesis of pyrrole derivatives as antitubercular agents. These compounds, including various 5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazol-2-yl substituted benzothioate derivatives, showed moderate to good antitubercular activity. Pharmacophore hypothesis and Surflex-Docking studies helped to understand the structure-activity relationship, and the results were promising in developing potential leads for novel InhA inhibitors (Joshi et al., 2015).
Anti-protozoal and Anti-cancer Agents
These derivatives have also shown potential as anti-protozoal and anti-cancer agents. A series of novel oxadiazolyl pyrrolo triazole diones, designed and synthesized using bioisosterism, were investigated for in vitro anti-protozoal and cytotoxic activities (Dürüst et al., 2012).
Antibacterial and Antifungal Activities
Furthermore, these compounds have been synthesized and evaluated for potential antibacterial and antifungal activities. Certain derivatives demonstrated potent activity against pathogens like Candida tenuis and Aspergillus niger at low concentrations (Voskienė et al., 2012).
Anion Sensing Applications
Additionally, derivatives containing phenol hydroxyl and 1,3,4-oxadiazole groups have been used as anion sensors. These sensors have shown spectroscopic and colorimetric properties in solution for fluoride sensing, displaying changes from colorless to yellow with different optical shifts upon addition of fluoride (Ma et al., 2013).
Properties
Molecular Formula |
C20H17N3O2 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
5-[(3-methylphenoxy)methyl]-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H17N3O2/c1-15-5-4-6-18(13-15)24-14-19-21-20(22-25-19)16-7-9-17(10-8-16)23-11-2-3-12-23/h2-13H,14H2,1H3 |
InChI Key |
NMXNNBMGMUREIP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4 |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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